molecular formula C₂₆H₄₁N₅O₇S B016542 Biotin-XX-NHS CAS No. 89889-52-1

Biotin-XX-NHS

Cat. No. B016542
CAS RN: 89889-52-1
M. Wt: 567.7 g/mol
InChI Key: ATYCFNRXENKXSE-MHPIHPPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-XX-NHS, also known as Biotin-LC-LC-NHS, is a biotinylation reagent . It contains an N-hydroxysuccinimide (NHS) moiety, which activates carboxylic acid groups on biotin to facilitate coupling reactions . It also includes a 30.5 Å spacer to decrease steric hindrance .


Synthesis Analysis

The synthesis of Biotin-XX-NHS involves the reaction of NHS esters. These esters are sensitive to air moisture and water traces in solvents . Therefore, the quantification of NHS would be a very helpful approach to identify reagent impurities or degradation of stored NHS esters .


Molecular Structure Analysis

The molecular structure of Biotin-XX-NHS includes a succinimidyl (NHS) ester moiety that reacts with primary amines of proteins to form stable dye-protein conjugates . This structure allows Biotin-XX-NHS to be used in the preparation of biotinylated surfaces or polypeptides .


Chemical Reactions Analysis

Biotin-XX-NHS reacts with primary amines of proteins to form stable dye-protein conjugates . This reaction is facilitated by the NHS moiety present in Biotin-XX-NHS . The conjugation of mAbs with bulky functional groups tends to decrease the deuterium uptake kinetics due to induced steric effects .

Scientific Research Applications

Protein Labeling

Biotin-XX-NHS is widely used for labeling proteins, particularly antibodies, for subsequent detection or purification. The compound reacts with primary amines on proteins, such as lysine side chains or the N-termini of polypeptides, forming stable amide bonds. This application is crucial for experiments involving protein interaction studies, such as immunoprecipitation and protein complex identification .

Intracellular Labeling

Due to its membrane permeability, Biotin-XX-NHS can be used for intracellular labeling of proteins. This allows for the study of protein localization and interaction within the cell, providing insights into cellular processes and pathways .

Detection of Biotin Binding Sites

Researchers utilize Biotin-XX-NHS to detect biotin binding sites on proteins. This application is significant for understanding the biotinylation pattern on proteins and the degree of biotinylation, which can affect protein function and interaction .

Measurement of Avidin and Streptavidin

Biotin-XX-NHS can be employed to measure levels of avidin and streptavidin in biological samples. This is particularly useful in assays where these proteins are used as part of the detection system, such as in ELISA or western blotting .

Microscale Protein Labeling

The compound is also used in microscale protein labeling kits, where it labels small amounts of protein with a fluorescent label or biotin. This application is essential for studies requiring the visualization or tracking of proteins in various assays .

Cell Morphology Studies

Biotin-XX-NHS can serve as a polar tracer when microinjected into cells. This application is valuable for researchers studying cell morphology and the dynamics of cellular components .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41N5O7S/c32-20(27-16-8-2-4-12-24(36)38-31-22(34)13-14-23(31)35)10-3-1-7-15-28-21(33)11-6-5-9-19-25-18(17-39-19)29-26(37)30-25/h18-19,25H,1-17H2,(H,27,32)(H,28,33)(H2,29,30,37)/t18-,19-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYCFNRXENKXSE-MHPIHPPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585088
Record name N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-dioxopyrrolidin-1-yl) 6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate

CAS RN

89889-52-1
Record name N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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